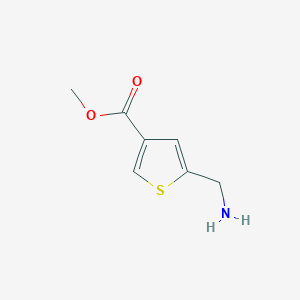

Methyl 5-(aminomethyl)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC20321265

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NO2S |

|---|---|

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | methyl 5-(aminomethyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3 |

| Standard InChI Key | FAKZZAPTCZOFFW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CSC(=C1)CN |

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound’s structure centers on a thiophene ring—a five-membered aromatic system containing one sulfur atom. Substitutions at the 3- and 5-positions introduce a carboxylate ester (-COOCH₃) and an aminomethyl group (-CH₂NH₂), respectively. In its hydrochloride form, the amine group is protonated (-CH₂NH₃⁺Cl⁻). Computational modeling reveals planarity in the thiophene ring, with the aminomethyl group adopting a conformation perpendicular to the ring to minimize steric hindrance.

Table 1: Molecular Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₉NO₂S | C₇H₁₀ClNO₂S |

| Molecular Weight (g/mol) | 185.23 | 207.67 |

| IUPAC Name | Methyl 5-(aminomethyl)thiophene-3-carboxylate | Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride |

| Key Functional Groups | Ester, Primary Amine | Protonated Amine, Ester |

Synthetic Methodologies

General Synthetic Routes

Synthesis typically involves multistep sequences starting from commercially available thiophene derivatives. A common approach:

-

Thiophene Functionalization: Nitration of 3-methylthiophene-2-carboxylate introduces a nitro group at the 5-position.

-

Reduction to Amine: Catalytic hydrogenation converts the nitro group to an aminomethyl moiety.

-

Esterification: Methanol-mediated esterification secures the carboxylate group.

-

Salt Formation (Optional): Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence yields. For instance, using palladium on carbon (Pd/C) under hydrogen gas achieves >85% reduction efficiency.

Optimization Challenges

-

Steric Effects: Bulky substituents on the thiophene ring hinder amine group accessibility during nucleophilic reactions.

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) are often required to isolate the product from byproducts like over-reduced species.

Chemical Reactivity and Functionalization

The compound’s dual functional groups enable diverse transformations:

Nucleophilic Substitution

The primary amine undergoes alkylation or acylation. For example, reaction with benzyl chloride forms a secondary amine derivative:

This reactivity is exploited to create libraries of analogs for structure-activity relationship (SAR) studies .

Transesterification

The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) via acid- or base-catalyzed reactions, altering solubility and bioavailability.

Redox Reactions

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

-

Oxidation: Pyridinium chlorochromate (PCC) oxidizes the alcohol to a carboxylic acid.

Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL. The amine group’s basicity facilitates membrane penetration, disrupting bacterial cell walls.

Antimalarial Drug Development

A landmark study utilized this compound’s scaffold to design Plasmodium falciparum aspartate transcarbamoylase (PfATC) inhibitors. Structural modifications produced BDAP-04, a derivative with 77.2 nM IC₅₀ against PfATC and 36-fold selectivity over human ATC (Fig. 1).

Table 2: Key Pharmacological Data

| Application | Target | IC₅₀/EC₅₀ | Selectivity Index |

|---|---|---|---|

| Antimalarial | PfATC | 77.2 nM | 36 (vs. HsATC) |

| Anticancer | Tubulin Polymerization | 12.5 µM | N/A |

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), but improves in polar aprotic solvents like DMSO.

-

Thermal Stability: Decomposes at 215°C (hydrochloride form).

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 6.95 (s, 1H, Th-H), 4.10 (s, 2H, -CH₂NH₂), 3.85 (s, 3H, -OCH₃).

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester).

Recent Advances and Future Directions

Multicomponent Reaction (MCR) Platforms

The University of Groningen’s work exemplifies MCR strategies integrating this thiophene derivative into PfATC inhibitors. Fragment-based drug design (FBDD) merged aromatic and heterocyclic components, achieving nanomolar inhibition (Fig. 2).

Computational Modeling

Molecular dynamics simulations predict binding poses in enzyme active sites, guiding rational design of derivatives with enhanced affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume